

An In-depth Technical Guide on Basic Red 18 (C.I. 11085)

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Compound of Interest

Compound Name: Basic Red 18

Cat. No.: B12370019

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This technical guide provides a comprehensive overview of the cationic monoazo dye, **Basic Red 18**, corresponding to the molecular formula $C_{21}H_{29}Cl_2N_5O_3$. It is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, analysis, and research applications of this compound. While primarily used in the textile industry for dyeing acrylic fibers, its distinct chemical characteristics make it a relevant subject for studies in environmental remediation and microbiology.^{[1][2]}

Note on Chemical Identity: The name "**Basic Red 18**" can be associated with multiple CAS numbers and slight variations in molecular formula. This document focuses on the compound with CAS Number 12271-12-4, often designated as C.I. **Basic Red 18:1**, which corresponds to the user-specified molecular formula $C_{21}H_{29}Cl_2N_5O_3$.^{[1][3]} Another common variant, CAS 14097-03-1, has the formula $C_{19}H_{25}Cl_2N_5O_2$.^[4]

Physicochemical and Spectroscopic Properties

Basic Red 18 is a dark red powder soluble in water. Its structure features a complex aromatic system with an azo linkage ($-N=N-$), which acts as the chromophore responsible for its color, and a quaternary ammonium group that provides a permanent positive charge. This cationic nature is key to its strong interaction with anionic substrates like acrylic fibers.

Table 1: Physicochemical and Spectroscopic Properties of C.I. **Basic Red 18:1**

Property	Value / Description	Reference(s)
IUPAC Name	2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride	
C.I. Name	Basic Red 18:1	
C.I. Number	11085	
CAS Number	12271-12-4	
Molecular Formula	C ₂₁ H ₂₉ Cl ₂ N ₅ O ₃	
Molecular Weight	470.4 g/mol	
Appearance	Dark red powder	
Solubility	Soluble in water	

| Absorption Max (λ_{max}) | 540–550 nm (in aqueous solution) | |

Synthesis and Experimental Protocols

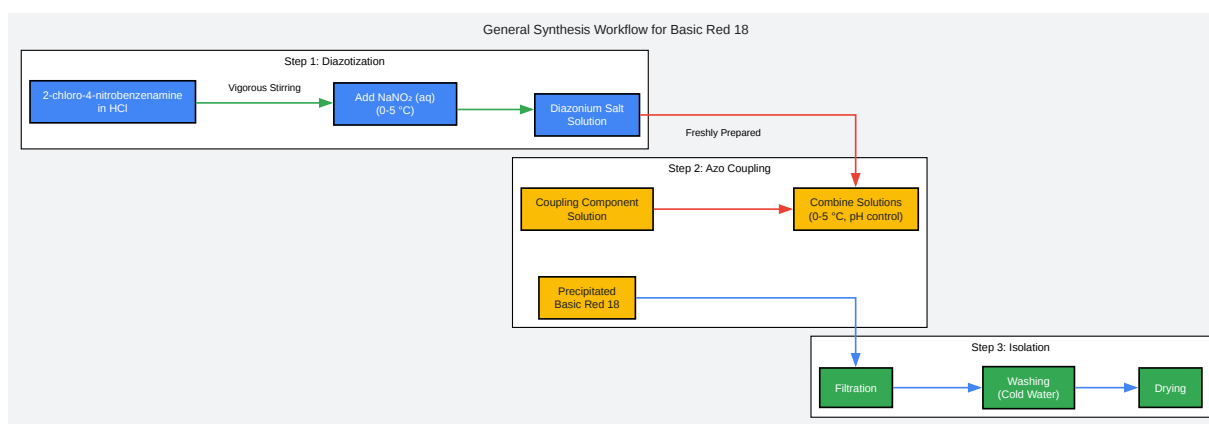
The synthesis of **Basic Red 18** is a multi-step process involving diazotization followed by an azo coupling reaction.

The manufacturing process begins with the diazotization of an aromatic amine, 2-chloro-4-nitroaniline. This is followed by a coupling reaction with a coupling component, which is a derivative of N-ethylaniline.

Experimental Protocol: Synthesis of **Basic Red 18:1**

- Diazotization of 2-chloro-4-nitrobenzenamine:
 - Dissolve 2-chloro-4-nitrobenzenamine in an acidic solution, such as hydrochloric acid.
 - Cool the mixture to 0-5 °C using an ice bath.

- Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature and stirring vigorously to form the diazonium salt.
- Azo Coupling:
 - Prepare a solution of the coupling component (e.g., N-ethyl-N-(2-hydroxyethyl)aniline derivative).
 - Slowly add the freshly prepared diazonium salt solution to the coupling component solution.
 - Maintain the reaction temperature at 0-5 °C and control the pH to a slightly acidic or neutral range to ensure efficient coupling.
- Isolation and Purification:
 - The resulting azo dye precipitates out of the solution.
 - Filter the precipitate and wash it with cold water to remove unreacted starting materials and salts.
 - Dry the final product.



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Caption: General synthesis workflow for C.I. **Basic Red 18:1**.

Research Applications and Associated Protocols

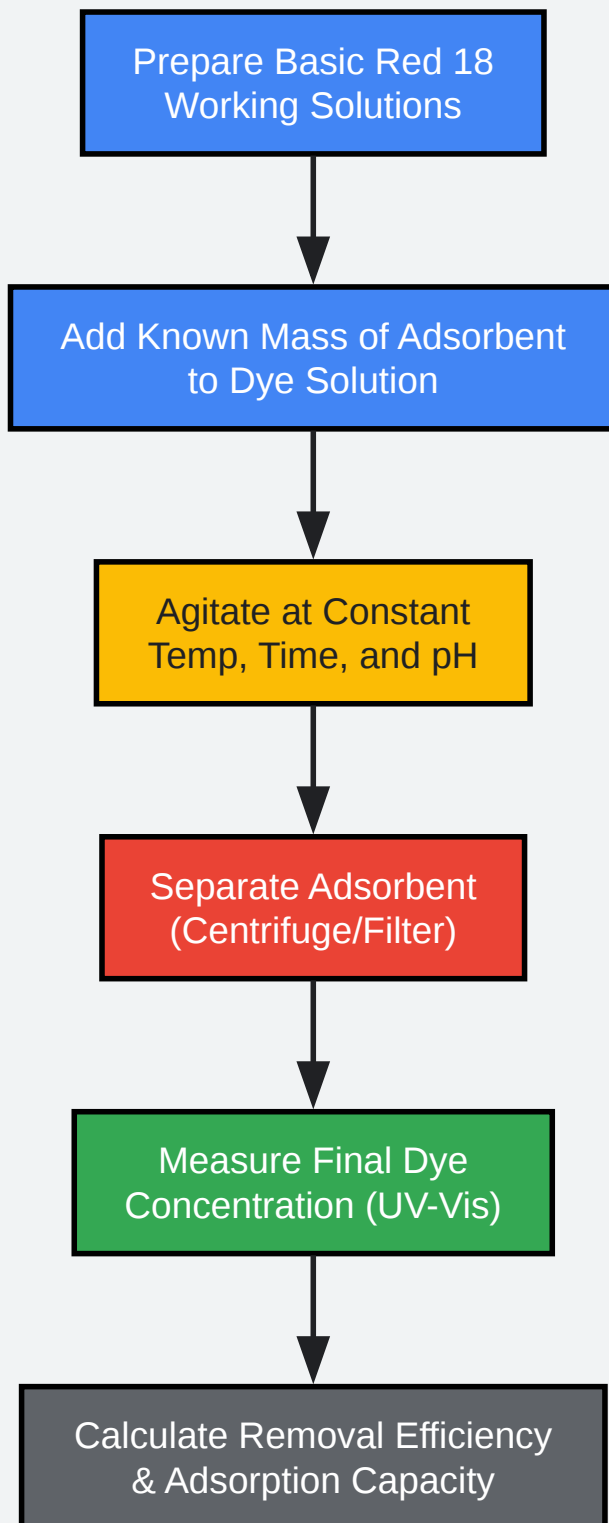
Beyond its industrial use in textiles, **Basic Red 18** serves as a model compound in environmental and antimicrobial research.

Basic Red 18 is frequently used to study the efficacy of various adsorbents in removing textile dyes from wastewater.

Experimental Protocol: Batch Adsorption Study

- **Preparation of Dye Solution:** Prepare a stock solution of **Basic Red 18** in deionized water. Create working solutions of desired concentrations by diluting the stock solution.
- **Adsorption Experiment:** Add a known mass of the adsorbent material (e.g., activated carbon, montmorillonite clay) to a fixed volume of the dye solution in an Erlenmeyer flask.
- **Parameter Control:** Place the flasks in a mechanical shaker to ensure agitation at a constant speed and maintain a constant temperature for a specified duration. The pH of the solution is adjusted and monitored as it significantly impacts adsorption.
- **Analysis:** After the specified contact time, separate the adsorbent from the solution by centrifugation or filtration.
- **Quantification:** Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its λ_{max} (540-550 nm).
- **Calculation:** Determine the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) and the percentage of dye removal.

Experimental Workflow for Adsorption Studies



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Caption: Experimental workflow for a typical batch adsorption study.

The antimicrobial properties of **Basic Red 18** have been investigated against various bacteria, including *Escherichia coli* and *Staphylococcus aureus*.

Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility

- **Bacterial Culture Preparation:** Prepare a standardized suspension of the target bacterium (e.g., to 0.5 McFarland standard).
- **Inoculation of Agar Plates:** Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
- **Application of Dye:** Impregnate sterile paper discs (6 mm in diameter) with a known concentration of **Basic Red 18** solution.
- **Incubation:** Place the impregnated discs onto the surface of the inoculated agar plates. Incubate the plates at 37°C for 18-24 hours.
- **Measurement:** Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.

Toxicological Profile

Basic Red 18 is recognized as a pollutant in textile industry wastewater and can be toxic to aquatic organisms. Studies on fish, such as *Tilapia mossambica*, have shown that exposure to the dye can lead to hematological changes (decreased red blood cells, increased white blood cells) and histological abnormalities in tissues like the gills and liver. Research has also demonstrated that bioremediation of the dye-containing water with specific bacterial strains can significantly reduce its toxicity.

Analytical Characterization

Robust analytical methods are essential for the identification, quantification, and study of **Basic Red 18**. Spectroscopic techniques are the primary tools for its characterization.

Table 2: Spectroscopic Techniques for the Analysis of **Basic Red 18**

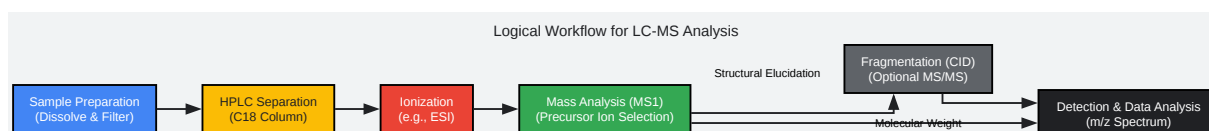
Technique	Purpose	Key Information Obtained	Reference(s)
UV-Visible Spectroscopy	Quantification in solution, monitoring degradation/adsorption	Absorption maximum (λ_{max}), concentration via Beer-Lambert law	
FTIR Spectroscopy	Structural analysis, functional group identification	Presence of azo (-N=N-), aromatic rings, quaternary ammonium groups	
Mass Spectrometry (MS)	Molecular weight determination, structural elucidation	Mass-to-charge (m/z) ratio of the molecular ion, fragmentation patterns	

| NMR Spectroscopy | Detailed structural elucidation | Chemical environment of protons (^1H NMR) and carbons (^{13}C NMR) | |

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Dissolve a precise amount of **Basic Red 18** in a suitable solvent (e.g., methanol/water). Filter the sample through a 0.22 μm syringe filter.
- **Chromatographic Separation (LC):** Inject the sample into an HPLC system equipped with a C18 column to separate the compound from any impurities.
- **Ionization:** Introduce the eluent from the LC into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
- **Mass Analysis (MS):** The ionized molecules are guided into a mass analyzer (e.g., quadrupole), which selects the precursor ion corresponding to the protonated molecule of **Basic Red 18**.

- Fragmentation (MS/MS): The selected precursor ions can be fragmented in a collision cell (Collision-Induced Dissociation - CID) to obtain structural information.
- Detection and Data Analysis: A detector records the m/z ratio of the precursor and fragment ions, allowing for confirmation of the molecular weight and structural features.



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Caption: Logical workflow for the analysis of **Basic Red 18** via LC-MS.

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